Product packaging for Ervogastat(Cat. No.:CAS No. 2186700-33-2)

Ervogastat

Cat. No.: B10831021
CAS No.: 2186700-33-2
M. Wt: 407.4 g/mol
InChI Key: UKBQFBRPXKGJPY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ervogastat (PF-06865571) is a potent, first-in-class, and systemically acting diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor developed for the treatment of Non-alcoholic Steatohepatitis (NASH), now also known as Metabolic dysfunction-associated Steatohepatitis (MASH) . DGAT2 is a key enzyme that catalyzes the terminal step in triglyceride synthesis (de novo lipogenesis). By selectively inhibiting DGAT2, this compound reduces hepatic steatosis and lowers triglyceride levels in the liver, addressing the underlying hepatic injury in MASH . This mechanism is a primary focus of therapeutic research for this progressive liver disease. The compound has demonstrated significant research value in clinical studies. It has been shown to produce dose-dependent reductions in liver fat and has been evaluated for its histological efficacy on liver fibrosis in patients with biopsy-confirmed MASH . Furthermore, research explores its potential in combination therapy; co-administration with an Acetyl-CoA Carboxylase (ACC) inhibitor like clesacostat has shown promise in achieving greater beneficial effects on the liver, though the combination may affect lipid profiles . This combination therapy has received FDA Fast Track designation for the treatment of NASH with liver fibrosis . This compound is highly selective for DGAT2, exhibiting vanishingly low potency for related enzymes like DGAT1 and monoacylglycerol O-acyltransferases (MOGAT1-3), making it a precise tool for metabolic research . This compound has the molecular formula C21H21N5O4 and a molecular weight of 407.42 g·mol⁻¹ . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N5O4 B10831021 Ervogastat CAS No. 2186700-33-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2186700-33-2

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N5O4/c1-2-29-18-4-3-6-23-21(18)30-17-8-14(9-22-12-17)19-24-10-15(11-25-19)20(27)26-16-5-7-28-13-16/h3-4,6,8-12,16H,2,5,7,13H2,1H3,(H,26,27)/t16-/m0/s1

InChI Key

UKBQFBRPXKGJPY-INIZCTEOSA-N

Isomeric SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4CCOC4

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CCOC4

Origin of Product

United States

Discovery and Preclinical Development of Ervogastat Pf 06865571

Historical Context of DGAT2 Inhibitor Research

The enzymes diacylglycerol O-acyltransferase 1 (DGAT1) and diacylglycerol O-acyltransferase 2 (DGAT2) are responsible for catalyzing the final committed step in triglyceride synthesis. gwasstories.comresearchgate.net Excessive accumulation of triglycerides is associated with metabolic diseases such as obesity, diabetes mellitus, and steatohepatitis. researchgate.net This made DGAT enzymes attractive targets for therapeutic intervention. gwasstories.com

Early research into DGAT inhibitors explored both DGAT1 and DGAT2. While DGAT1 is highly expressed in the intestine and adipose tissue, DGAT2 is enriched in hepatocytes and has minimal intestinal expression. gwasstories.comnih.gov Clinical studies with DGAT1 inhibitors demonstrated reduced triglycerides but were often associated with gastrointestinal adverse events, potentially linked to DGAT1's role in intestinal fat absorption. nih.govacs.org Conversely, DGAT2 inhibition was hypothesized to reduce hepatic triglyceride accumulation, which underlies liver injury in non-alcoholic fatty liver disease (NAFLD) and NASH. nih.govguidetopharmacology.org Despite initial hesitations due to observations in DGAT2 knockout animal models, DGAT2 inhibition showed consistent efficacy in nonclinical studies, reducing triglyceride synthesis and down-regulating genes essential for de novo lipogenesis. gwasstories.comnih.gov This provided a rationale for pursuing DGAT2 as a therapeutic target for NAFLD and NASH. gwasstories.comnih.govguidetopharmacology.org

Rational Design Strategies Leading to Ervogastat

The development of this compound was a deliberate effort to address potential development risks associated with earlier DGAT2 inhibitor candidates, particularly the prototype liver-targeted DGAT2 inhibitor PF-06427878. researchgate.netacs.orgnih.govmedpath.com

Addressing Metabolic Liabilities of Prototype Compounds (e.g., PF-06427878)

A key challenge with the prototype inhibitor PF-06427878 was its metabolic lability. researchgate.netacs.orgnih.govnih.gov Despite strategic placement of a nitrogen atom in the dialkoxyaromatic ring of PF-06427878 to potentially evade oxidative O-dearylation, the compound exhibited high metabolic intrinsic clearance, largely due to extensive oxidation of its piperidine (B6355638) ring. nih.gov This oxidation could lead to the formation of potentially reactive metabolites. researchgate.netacs.orgnih.gov For instance, an azetidine-based analogue (compound 2) of PF-06427878, while showing lower intrinsic clearance, underwent cytochrome P450 (CYP)-mediated α-carbon oxidation and subsequent azetidine (B1206935) ring scission, resulting in the formation of stable metabolites, including an electrophilic aldehyde. nih.gov

Strategic Structural Modifications (e.g., Pyridine (B92270) System, THF Group)

To mitigate the metabolic liabilities observed with prototype compounds like PF-06427878 and its analogues, strategic structural modifications were implemented during the discovery of this compound. researchgate.netacs.orgnih.gov A key modification involved replacing the metabolically labile motif with a 3,5-disubstituted pyridine system. researchgate.netacs.orgnih.gov This change addressed potential safety risks associated with a cytochrome P450-mediated O-dearylation of PF-06427878, which could lead to a reactive quinone metabolite precursor. researchgate.netacs.orgnih.gov

Furthermore, modifications were made to the amide group, leading to the incorporation of a 3-tetrahydrofuran (THF) group. researchgate.netacs.orgnih.gov These modifications were guided by metabolite identification studies and property-based drug design principles. researchgate.netacs.orgnih.gov The replacement of the azetidine substituent with a pyridine ring, for example, was shown to mitigate the formation of the electrophilic aldehyde metabolite and resulted in a more potent DGAT2 inhibitor. nih.gov Further refinements to the amide bond substituents focused on improving metabolic stability. nih.gov

Preclinical Candidate Selection and Optimization

The preclinical candidate selection and optimization process for this compound involved the evaluation of various analogues based on their potency, selectivity, metabolic stability, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, particularly focusing on the amide vector, provided productive avenues for optimization. nih.govnih.gov Analogues were synthesized and tested for their inhibitory activity against human DGAT2 using biochemical assays. nih.gov

The strategic structural modifications, such as the incorporation of the pyridine system and the 3-THF group, were critical in identifying compounds with improved metabolic profiles and enhanced potency compared to earlier prototypes. researchgate.netacs.orgnih.govnih.gov this compound emerged from these efforts as a systemically acting DGAT2 inhibitor with a favorable balance of properties. researchgate.netacs.orgnih.gov Preclinical studies demonstrated that this compound was a potent and selective inhibitor of DGAT2, showing vanishingly low potency at DGAT1 and other related enzymes like MOGAT1-3. guidetopharmacology.org This selectivity was a crucial factor in its selection as a preclinical candidate, minimizing the potential for off-target effects observed with less selective inhibitors. nih.gov The rigorous optimization process, guided by both metabolic insights and property-based design, ultimately led to the identification of this compound as a suitable candidate for clinical development for the treatment of NASH. researchgate.netacs.orgnih.govnih.govmbcfconference.com

Data Table Example (Illustrative - specific data points for PF-06427878 and relevant analogues leading directly to this compound were not explicitly detailed with numerical values in the provided snippets for direct table generation, but the text describes relative improvements):

While specific numerical data tables comparing the metabolic stability or potency of PF-06427878 and direct intermediates to this compound were not available in the provided search results, the text indicates the outcome of the modifications. For example, the pyridine replacement led to a "more potent DGAT2 inhibitor" than the azetidine analogue nih.gov, and modifications improved metabolic stability nih.gov. A conceptual table illustrating the type of data that would be relevant in preclinical optimization is shown below.

CompoundStructural Feature ModifiedMetabolic Stability (e.g., Intrinsic Clearance)DGAT2 Potency (e.g., IC50)Key Improvement Noted in Text
PF-06427878PrototypeHigh Intrinsic Clearance (Piperidine Oxidation) nih.gov--
Azetidine AnaloguePiperidine replaced with AzetidineLower Intrinsic Clearance nih.gov-Reduced Intrinsic Clearance nih.gov
Pyridine Analogue (e.g., Compound 8)Azetidine replaced with PyridineMitigated Electrophilic Aldehyde Formation nih.govMore Potent than Azetidine Analogue nih.govReduced Reactive Metabolite Formation, Increased Potency nih.gov
This compoundAmide group modified to 3-THF, further refinementsImproved Metabolic Stability nih.govPotent and Selective guidetopharmacology.orgAddressed Metabolic Liabilities, Potent, Selective researchgate.netacs.orgnih.govguidetopharmacology.orgnih.gov

Note: The specific numerical values for intrinsic clearance and IC50 for each compound in this illustrative table are not available in the provided text snippets and would typically be found in detailed research publications.

Molecular and Cellular Mechanism of Action of Ervogastat

High-Affinity Binding and Potent Selectivity for DGAT2

Ervogastat has been identified as a potent and selective inhibitor of DGAT2 wikipedia.orgnih.govguidetopharmacology.orgacs.orgnih.gov. Research indicates that this compound exhibits vanishingly low potency at monoacylglycerol O-acyltransferases 1-3 (MOGAT1-3) and diacylglycerol O-acyltransferase 1 (DGAT1) guidetopharmacology.org. This selectivity for DGAT2 is crucial as DGAT1 and DGAT2, despite catalyzing the same final step in triglyceride synthesis, differ in tissue distribution and potentially in the sources of fatty acids they utilize nih.govelifesciences.org. DGAT2 is highly expressed in the liver and adipose tissue, while DGAT1 is highly expressed in the small and large intestines nih.govelifesciences.org. The selective inhibition of DGAT2, which is enriched in hepatocytes, is intended to avoid the gastrointestinal side effects observed with DGAT1 inhibition nih.gov.

Enzymatic Inhibition Kinetics and Molecular Interactions

Detailed kinetic analysis of related DGAT2 inhibitors has demonstrated a two-step binding mechanism, where an initial enzyme-inhibitor complex undergoes isomerization to form a higher affinity complex researchgate.net. While specific kinetic parameters (like Ki* values and dissociation half-lives) for this compound itself were not explicitly detailed in the immediately available snippets, studies on related compounds suggest this mode of interaction researchgate.net. The design of this compound involved specific structural modifications, such as the replacement of a metabolically labile motif with a 3,5-disubstituted pyridine (B92270) system and modifications to the amide group, guided by metabolite identification studies and property-based drug design nih.govacs.orgresearchgate.netresearchgate.netacs.org. These modifications were aimed at improving metabolic stability and addressing potential safety risks nih.govacs.orgresearchgate.netresearchgate.netacs.org. Molecular docking and dynamics simulations have been employed in the identification of potential DGAT2 inhibitors, highlighting robust interactions with critical residues of the enzyme patsnap.com.

Impact on Triglyceride Synthesis Pathways in In Vitro Systems

DGAT2 catalyzes the final step in triglyceride synthesis, the esterification of diacylglycerol with a fatty acyl-CoA researchgate.netyoutube.combmj.com. Inhibition of DGAT2 by this compound is hypothesized to reduce hepatic triglyceride accumulation guidetopharmacology.orgresearchgate.net. In vitro studies using primary hepatocytes have shown that selective DGAT1 and DGAT2 inhibitors have complementary roles in lipid metabolism mdpi.com. DGAT2 inhibition specifically mediated triglyceride synthesis incorporating glycerol, while DGAT1 predominantly mediated synthesis incorporating oleoyl (B10858665) researchgate.net.

Preferential Inhibition of De Novo Fatty Acid Incorporation into Triglycerides

Research indicates that DGAT2 preferentially utilizes fatty acids derived from de novo lipogenesis (DNL) for triglyceride synthesis, while DGAT1 prefers fatty acids from diet and lipolysis nih.gov. DNL is often increased in conditions like non-alcoholic fatty liver disease (NAFLD) bmj.combiorxiv.orgnih.govwjgnet.com. By inhibiting DGAT2, this compound is expected to preferentially block the incorporation of newly synthesized fatty acids into triglycerides in the liver nih.govbmj.com. This mechanism contributes to the reduction of hepatic steatosis researchgate.netnih.govbmj.com. Studies using labeled precursors have demonstrated that glycerol-incorporated triglyceride synthesis is mediated by DGAT2, supporting its role in esterifying fatty acids, including those from DNL, into triglycerides researchgate.net.

Preclinical Pharmacological Profile of Ervogastat

In Vitro Potency and Selectivity Assays

Ervogastat is characterized in scientific literature as a potent and selective inhibitor of DGAT2. medpath.comacs.orgresearchgate.net Biochemical assays using human DGAT2 have been employed to explore its potency. nih.gov For instance, one study reported an IC50 value of 17.2 nM for this compound against human DGAT2. chemicalprobes.org Selectivity has been demonstrated by testing this compound against related acyltransferases, such as DGAT1, MGAT1, MGAT2, and MGAT3, where high IC50 values (> 50,000 nM) indicated minimal activity against these off-targets. nih.gov Potency was also assessed in cryopreserved human hepatocytes, showing an IC50 of 11 nM (95% CI: 8.6–15 nM) in an assay designed to specifically measure DGAT2-mediated triglyceride synthesis. nih.gov

Assay Type Target Potency (IC50) Notes Source
Biochemical Assay Human DGAT2 17.2 nM Primary potency measure chemicalprobes.org
Cellular Assay Human DGAT2 11 nM In cryopreserved human hepatocytes nih.gov
Selectivity Panel DGAT1, MGAT1, MGAT2, MGAT3 > 50,000 nM Demonstrated selectivity over related enzymes nih.gov

In Vivo Efficacy in Animal Models of Hepatic Steatosis

Preclinical studies utilizing various laboratory animal models have provided evidence for this compound's in vivo efficacy in addressing hepatic steatosis. medpath.com

Reduction of Hepatic Triglyceride Levels in Rodent Models

This compound has demonstrated the ability to reduce liver triglyceride content in rodent models. medpath.comnih.gov In rats maintained on a high-fat, high-sucrose, high-cholesterol (Western) diet, oral administration of a related DGAT2 inhibitor (Compound 12, with similar rat DGAT2 potency to human DGAT2) twice daily for 8 days resulted in a dose-dependent reduction in plasma and liver triglycerides. nih.gov The high dose achieved a 48% reduction in liver triglycerides. nih.gov This reduction in hepatic triglycerides was similar to results observed with this compound in the same assay. nih.gov Another DGAT2 inhibitor, PF-06427878, also reduced hepatic steatosis in a rodent model. researchgate.netnih.gov

Animal Model Diet Treatment Duration Observed Effect on Hepatic Triglycerides Source
Rat (Western diet-fed) High-fat, High-sucrose, High-cholesterol 8 days (twice daily oral) Dose-dependent reduction (up to 48%) nih.gov
Rodent model (unspecified diet) Unspecified Unspecified Reduction in hepatic steatosis researchgate.netnih.gov

Modulation of Lipid Metabolism in Preclinical Disease Models

Inhibition of DGAT2 by this compound affects broader lipid metabolic pathways. DGAT2 inhibition has been found to down-regulate the activity of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), which in turn reduces hepatic lipogenesis. nih.govresearchgate.net In preclinical models, DGAT2 inhibition has been shown to suppress hepatic SREBP signaling, a known regulator of lipoprotein secretion. nih.gov This suppression contributes to reduced de novo lipogenesis and can lead to a partial reduction of hepatic triglycerides due to the inhibition of lipoprotein secretion. nih.gov Treatment with a related DGAT2 inhibitor also reduced multiple SREBP target genes. nih.gov

Synergistic Effects in Preclinical Combination Strategies (e.g., with ACC Inhibitors)

Preclinical studies have supported the investigation of this compound in combination therapies, particularly with Acetyl-CoA Carboxylase (ACC) inhibitors. medpath.comtandfonline.compfizer.com The rationale for combining a DGAT2 inhibitor like this compound with an ACC inhibitor (such as clesacostat (B8194134), PF-05221304) stems from the understanding that while ACC inhibitors can potently reduce hepatic steatosis, they may also lead to an elevation in serum triglycerides. researchgate.netnih.govtandfonline.comnih.gov DGAT2 inhibition, by preventing fatty acid storage as triglycerides, may counteract this hyperlipidemia induced by ACC inhibitors. mdpi.com

In rodent models, the combination of a DGAT2 inhibitor and an ACC inhibitor reduced steatosis, inflammation, and fibrosis markers without the expected ACC inhibitor-associated increases in serum triglycerides. nih.gov Preclinical synergy and the ability to mitigate the serum triglyceride elevation associated with ACC inhibitors have been noted for the combination of an ACC inhibitor (PF-05221304, clesacostat) and this compound (PF-06865571). researchgate.netmdpi.commedpath.comtandfonline.com This combination resulted in additive liver-fat-lowering efficacy in short-term treatment in a clinical study (NCT03776175), which was informed by preclinical data. tandfonline.com

Biomarker Identification and Validation in Preclinical Models

While the provided search results primarily discuss the effects of this compound on lipid metabolism and hepatic triglyceride levels in preclinical models, they also touch upon the evaluation of blood-based biomarkers in clinical studies informed by non-clinical data. nih.govfattyliver.ca The ongoing MIRNA trial (NCT04321031), which includes arms investigating this compound as monotherapy and in combination with clesacostat, is evaluating blood-based biomarkers and quantitative ultrasound parameters over time as secondary endpoints. nih.govfattyliver.ca This suggests that preclinical studies likely contributed to the identification of potential biomarkers related to hepatic steatosis and lipid metabolism that are being further investigated in clinical settings. nih.govfattyliver.ca

Research into biomarkers for liver fibrosis in NAFLD/NASH, while not specific to this compound studies in the provided results, highlights the broader context of biomarker identification in preclinical and clinical settings for these conditions. For example, studies have identified pyroptosis-associated genes like BAX, BAK1, PYCARD, and NLRP3 as potential biomarkers for NASH-associated fibrosis in preclinical models and human patients. nih.gov Urinary peptides, particularly fragments of collagen chains, uromodulin, and Na/K-transporting ATPase subunit γ, have also been explored as potential non-invasive biomarkers for liver fibrosis in patients with liver disease. nih.gov While these specific biomarkers are not directly linked to this compound in the provided snippets, the preclinical evaluation of this compound's effects on liver health would inherently involve the assessment of relevant biomarkers to monitor disease progression and treatment response.

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 134262752
Clesacostat 114929473
PF-05221304 114929473
PF-06865571 134262752

Synthetic Chemistry and Structure Activity Relationships Sar of Ervogastat Analogs

Ervogastat Chemical Synthesis Pathways and Key Intermediates

While detailed, step-by-step synthesis pathways for this compound are not explicitly detailed in the provided search results, the literature indicates that the synthesis of this compound and its analogs involved standard chemical transformations. The discovery process involved the synthesis of numerous analogs to explore SAR. thieme-connect.comnih.gov The synthesis of amide-based inhibitors was a focus, and analogues were synthesized according to methods described in relevant publications and their supporting information. nih.gov Key intermediates in the development of DGAT2 inhibitors, including those structurally related to this compound, likely involved the construction of the core heterocyclic systems and the introduction of various substituents. For instance, the synthesis of related pharmaceutical intermediates often involves constructing optically active centers and utilizing reactions like asymmetric aldol (B89426) reactions. sumitomo-chem.co.jp The process typically includes the development of optimal synthetic routes and scaling up production from gram to kilogram scale. anthembio.com

Systematic Structure-Activity Relationship (SAR) Studies

Extensive SAR studies were conducted during the discovery of this compound and its analogs to understand the relationship between chemical structure and biological activity, as well as metabolic stability and pharmacokinetic properties. thieme-connect.comlarvol.com These studies were crucial in identifying structural features that improved potency and addressed liabilities present in earlier compounds. larvol.com

Influence of Pyridine (B92270) Substitution on Metabolic Stability and Potency

A key design element in the discovery of this compound was the replacement of a metabolically labile motif in earlier candidates, such as PF-06427878, with a 3,5-disubstituted pyridine system. larvol.comresearchgate.net This strategic modification addressed potential safety risks associated with cytochrome P450-mediated O-dearylation and the formation of a reactive quinone metabolite precursor in the earlier compound. researchgate.net The introduction of the pyridine ring mitigated the formation of an electrophilic aldehyde metabolite and resulted in a more potent DGAT2 inhibitor compared to an azetidine-based precursor. larvol.comnih.gov This highlights the significant influence of pyridine substitution on both metabolic stability and inhibitory potency.

Optimization Strategies for Improved Pharmacokinetic Properties

Optimization efforts for this compound analogs focused on improving pharmacokinetic properties, particularly extending the half-life and achieving a favorable balance of properties like potency, permeability, and clearance. nih.govatlantis-press.com

Introduction of Basic Centers and Fluorine for Half-Life Extension (e.g., PF-07202954)

A strategy to extend the predicted half-life of DGAT2 inhibitors, starting from neutral molecules like this compound, involved increasing the volume of distribution by adding a basic center. nih.govacs.org The introduction of a basic moiety was a successful strategy to identify DGAT2 inhibitors with extended preclinical and predicted human half-lives. nih.gov For instance, PF-07202954, a next-generation DGAT2 inhibitor, was designed with a weakly basic profile to achieve a balance of potency, clearance, and permeability. patsnap.com The strategic introduction of fluorine to the piperidine (B6355638) ring in PF-07202954 was crucial in achieving an ideal balance of basicity and lipophilicity. nih.gov Fluorine substitution is known to alter the pKa of a nearby nitrogen atom and can improve permeability. nih.gov

PF-07202954, a monofluorinated derivative, demonstrated a higher volume of distribution and longer half-life in preclinical species compared to this compound. nih.gov

Here is a comparison of pharmacokinetic parameters for this compound and PF-07202954 in preclinical species:

CompoundSpeciesVolume of Distribution (Vss, L/kg)Half-Life (t½, h)
This compoundRat0.71 nih.gov0.3 nih.gov
This compoundMonkey0.91 nih.gov1.4 nih.gov
PF-07202954Rat4.1 nih.gov1.9 nih.gov
PF-07202954Monkey2-3 fold higher than this compound nih.gov1.4 nih.gov

Note: Data for PF-07202954 in monkey is described as 2-3 fold higher Vss than this compound, and the half-life is reported as 1.4 h, which is longer than this compound in monkey.

Preclinical Pharmacokinetics Pk and Absorption, Distribution, Metabolism, and Excretion Adme Methodologies

Quantitative Analysis of Ervogastat and its Metabolites in Preclinical Matrices

Quantitative analysis of this compound and its metabolites in preclinical matrices is a fundamental aspect of PK and ADME studies. This typically involves the use of sensitive and specific analytical techniques to measure the concentrations of the parent compound and its metabolic products in biological samples such as plasma, urine, and feces. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for such quantitative analysis due to its high sensitivity and selectivity. nuvisan.comnih.govenamine.net This technique allows for the separation of the analytes of interest from complex biological matrices and their subsequent detection and quantification. The analysis of samples from preclinical species following administration of this compound, including studies with radiolabeled compound, enables the determination of PK parameters and the characterization of excretion pathways. pfizer.com

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability assays are essential tools in drug discovery and development to evaluate how quickly a compound is metabolized by enzymes, primarily those in the liver. nuvisan.comsrce.hrwuxiapptec.com These studies help predict a compound's in vivo hepatic clearance and potential for drug-drug interactions. nuvisan.com Common in vitro systems used include liver microsomes and hepatocytes from various species, including humans and preclinical species such as rats and monkeys. nuvisan.comsrce.hrwuxiapptec.comevotec.com

Metabolite identification studies are performed to determine the structures of the metabolic products formed when the parent compound is incubated with these in vitro systems. researchgate.netenamine.netwuxiapptec.com This is typically achieved using techniques like LC-MS/MS, which can provide information on the mass-to-charge ratio and fragmentation patterns of metabolites, aiding in their structural elucidation. enamine.netwuxiapptec.com These studies are critical for understanding the metabolic pathways of a compound and identifying potential liabilities, such as the formation of reactive metabolites. researchgate.netacs.org

For this compound, metabolite identification studies guided structural modifications during its discovery phase to address potential metabolic liabilities observed with earlier compounds. researchgate.netacs.orgnih.gov These efforts aimed to improve metabolic stability and mitigate risks associated with the formation of reactive metabolites. researchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A) in this compound Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs. srce.hrresearchgate.net Specifically, CYP3A is a prominent enzyme involved in the metabolism of a large number of pharmaceutical compounds. nih.govresearchgate.netnih.gov

In vitro studies have indicated that this compound is primarily metabolized by CYP3A. nih.govresearchgate.netnih.govmedpath.com This suggests that CYP3A enzymes are the major contributors to the metabolic clearance of this compound. In vitro data also suggest that this compound may act as a potential inducer of CYP3A. nih.govnih.govpatsnap.compatsnap.com Understanding the role of specific CYP enzymes in this compound metabolism is important for predicting potential drug-drug interactions when this compound is co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A.

Assessment of Permeability and Transport Characteristics (In Vitro Models)

Assessing the permeability and transport characteristics of a drug candidate is essential for predicting its absorption, distribution, and excretion. In vitro models are widely used for this purpose. researchgate.netnih.gov These models help evaluate how well a compound can cross biological membranes, which is influenced by factors such as passive diffusion and active transport mediated by transporter proteins.

Application of Cell Lines (e.g., MDCKII-LE) for Permeability Assays

Cell lines are valuable tools for assessing drug permeability in vitro. The Madin-Darby canine kidney (MDCK) cell line is commonly used in permeability assays. researchgate.netnih.gov To improve the assessment of passive permeability and minimize interference from endogenous efflux transporters, specialized cell lines like MDCKII-LE (low efflux) have been developed. researchgate.netresearchgate.netcellosaurus.orgnih.gov MDCKII-LE cells are a subpopulation of MDCKII cells selected for their significantly lower expression of endogenous canine P-glycoprotein (Pgp), a major efflux transporter. researchgate.netcellosaurus.orgnih.gov

Permeability assays using MDCKII-LE cells can provide apparent permeability values that correlate well with human intestinal absorption. researchgate.netnih.gov These assays are often conducted in a high-throughput format, allowing for the efficient screening of multiple compounds. researchgate.netresearchgate.netnih.gov this compound's permeability has been assessed using low-efflux MDCKII cells. nih.gov In vitro data also suggest that this compound may be a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) and may inhibit them. nih.gov

Prediction of In Vivo Pharmacokinetics from In Vitro Data

Predicting in vivo pharmacokinetics in humans from preclinical in vitro data is a critical step in drug development. In vitro data on metabolic stability, permeability, and transporter interactions can be used in various models to estimate in vivo PK parameters such as clearance, volume of distribution, and half-life. nuvisan.comsrce.hr While predicting in vivo clearance from in vitro data can be challenging, especially for low-clearance compounds, significant progress has been made in developing more accurate in vitro systems and scaling methods. researchgate.nettakarabio.com

Hepatocyte Relay Method for Intrinsic Clearance Prediction

For compounds with low intrinsic clearance, standard in vitro hepatocyte incubation assays may not be sufficient to accurately determine the metabolic rate due to the limited incubation time imposed by the viability of hepatocytes. researchgate.nettakarabio.com To address this challenge, novel approaches such as the hepatocyte relay method have been developed. researchgate.netresearchgate.netnih.govtakarabio.comresearchgate.netnih.gov

The hepatocyte relay method involves transferring the supernatant from an initial hepatocyte incubation to a fresh batch of hepatocytes at intervals. takarabio.comresearchgate.netnih.gov This process prolongs the exposure of the compound to active enzymes, allowing for the measurement of slower metabolic rates and a more accurate determination of intrinsic clearance for low-clearance compounds. takarabio.comresearchgate.netnih.gov This method has been shown to produce good predictions of human in vivo clearance, with predicted values often falling within 2-fold of observed values for many compounds. researchgate.netnih.gov The hepatocyte relay method has been applied in the context of this compound research, particularly for determining apparent intrinsic clearance from human hepatocyte cells. nih.gov

Data Tables

Based on the search results, specific quantitative data for this compound's preclinical PK and ADME parameters were not consistently available in a format suitable for direct extraction into comprehensive tables for each section. However, the following table summarizes some reported preclinical PK parameters for this compound in rat and monkey, as mentioned in one source comparing it to another compound. nih.gov

CompoundSpeciesCL (mL min⁻¹ kg⁻¹)CLr (mL min⁻¹ kg⁻¹)Vss (L/kg)t₁/₂ i.v./p.o. (h)F (%)
This compoundRat61<0.10.910.3/1.431
This compoundMonkeyComparable to RatNT0.7-1.51.431

Note: CL = Clearance, CLr = Renal Clearance, Vss = Volume of distribution at steady state, t₁/₂ = Half-life, F = Oral bioavailability, NT = Not Tested. Values for monkey are based on comparison to another compound and single-species scaling predictions for Vss. nih.gov

Metabolite identification studies have revealed that major drug-related components in circulation after oral dosing of radiolabeled this compound in a clinical study included this compound itself, M2, and M6, representing 43.8%, 36.6%, and 11.3% of circulating radioactivity, respectively. pfizer.com In urine, major components were M2 and coeluting M6, M7, and 584. pfizer.com Predominant products in feces included coeluting M4 and 426, M2, M7, and M1. pfizer.com

Detailed Research Findings

Detailed research findings highlight the importance of metabolic stability and metabolite identification in the design of this compound. Modifications were made to the chemical structure of earlier compounds to improve metabolic stability and avoid the formation of potentially reactive metabolites, guided by metabolite identification studies. researchgate.netacs.orgnih.gov The replacement of a metabolically labile motif with a 3,5-disubstituted pyridine (B92270) system and modifications to the amide group were key design elements in the discovery of this compound. researchgate.netacs.orgnih.gov

In vitro studies consistently identify CYP3A as the primary enzyme responsible for this compound metabolism. nih.govresearchgate.netnih.govmedpath.com Permeability assessments using MDCKII-LE cells contribute to understanding this compound's transport characteristics across biological membranes. researchgate.netnih.gov The application of the hepatocyte relay method underscores the efforts to accurately determine the intrinsic clearance of this compound, particularly if it exhibits low clearance, to improve predictions of its in vivo behavior. researchgate.netnih.gov

The preclinical PK data in rat and monkey provide an initial understanding of this compound's disposition in these species, showing moderate clearance and bioavailability in the rat. nih.gov Differences in volume of distribution were observed when compared to a related compound, potentially influenced by factors like basicity and passive permeability. nih.gov

In Vitro-In Vivo Correlation (IVIVC) Establishment in Preclinical Species

In vitro-in vivo correlation (IVIVC) aims to establish a predictive relationship between an in vitro property of a dosage form (e.g., dissolution rate) and its in vivo performance (e.g., plasma concentration profile). While IVIVC is often discussed in the context of formulation development and predicting human PK, the concept of correlating in vitro data, such as intrinsic clearance from hepatocyte assays, with in vivo clearance is also applied in preclinical species to support predictions of human pharmacokinetics researchgate.net.

The hepatocyte relay method is one technique used to establish IVIVC of intrinsic clearance in preclinical species like rats and dogs, particularly for compounds with low clearance researchgate.net. This method has demonstrated good IVIVC for most compounds tested, with predicted values generally falling within a 2-fold range of observed values researchgate.net. This compound is mentioned in the context of a publication that also discusses the hepatocyte relay method for establishing IVIVC of intrinsic clearance in preclinical species researchgate.net. This suggests that methodologies like the hepatocyte relay method are relevant to the preclinical assessment of compounds such as this compound to bridge in vitro metabolic stability data with in vivo clearance observations in preclinical species. However, specific data detailing the IVIVC established for this compound in preclinical species were not available in the provided information.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach that integrates PK and PD data to characterize the relationship between drug exposure and its effect over time evotec.com. In preclinical research, PK/PD modeling is utilized to understand the relationship between systemic or local drug concentrations and the observed pharmacological response in animal models evotec.comnih.gov. This modeling helps in understanding the compound's behavior in vivo, predicting efficacy, and informing dose selection for subsequent studies. Preclinical PK, ADME, and efficacy data are used to understand preclinical PD and can be used to predict human PD evotec.com.

PK/PD modeling can be applied to various scenarios, including complex PK and PD relationships, multi-drug therapies, and therapeutic outcomes in different tissues evotec.com. For this compound, PK/PD modeling has been employed, particularly in the context of its co-administration with clesacostat (B8194134) nih.govresearchgate.netresearchgate.netresearchgate.net. While the most detailed examples of PK/PD modeling found in the provided information pertain to clinical data describing the exposure-response relationship of this compound (alone and with clesacostat) on liver fat endpoints in humans nih.govresearchgate.netresearchgate.netresearchgate.net, preclinical PK/PD modeling would have been a crucial step in understanding the relationship between this compound exposure and its pharmacological effects in relevant preclinical models of non-alcoholic steatohepatitis (NASH) or related conditions. These preclinical models and the resulting PK/PD relationships would inform the design and interpretation of early clinical studies. Preclinical data and PK/PD models developed from them can be used to make projections for clinical studies clinicaltrials.gov. However, specific data and detailed findings from preclinical PK/PD modeling studies solely focused on this compound were not presented in the provided search results.

Advanced Research Methodologies Applied to Ervogastat and Dgat2 Inhibitors

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a significant role in modern drug discovery and design by enabling the study of molecular structures and predicting their behavior and interactions at a molecular level. amazon.comrjraap.com These techniques can accelerate the drug discovery process, reduce costs, and help identify promising drug targets. rjraap.com

Structure-Based Virtual Screening and Machine Learning Approaches

Structure-based virtual screening (SBVS) is a computational technique used to screen large libraries of compounds against the known three-dimensional structure of a target protein to identify potential binders. rjraap.com Machine learning (ML) approaches are increasingly integrated into virtual screening workflows to improve prediction accuracy and efficiency. zju.edu.cnmdpi.com A combined structure-based virtual screening and machine learning approach has been explored for identifying potential dual inhibitors targeting enzymes like Acetyl-CoA carboxylase (ACC) and DGAT2. researchgate.net These methods aim to identify compounds that can simultaneously modulate multiple targets involved in metabolic diseases. researchgate.net ML models can be used to build quantitative structure-activity relationship (QSAR) models, which help predict the activity of new compounds based on their molecular descriptors and can be used in virtual screening. researchgate.net

Ligand-Based Drug Design in DGAT2 Inhibitor Discovery

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target protein is not available or reliable. researchgate.nettarosdiscovery.com This approach relies on the knowledge of known active molecules (ligands) to design new compounds with similar biological activity. researchgate.nettarosdiscovery.com In the discovery of DGAT2 inhibitors, ligand-based approaches have been utilized. frontiersin.org This involves analyzing the structural features and properties of existing DGAT2 inhibitors to design novel compounds that are predicted to bind to and inhibit the enzyme. frontiersin.org Shape-based virtual screening, a type of LBDD, has been used to identify potential inhibitors by comparing the molecular shapes of compounds to known active ligands. frontiersin.org

Analytical Techniques for Compound Characterization and Quantification (e.g., NMR, HPLC)

Analytical techniques are essential for the characterization, quantification, and purity assessment of chemical compounds like Ervogastat and other DGAT2 inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed methods. semanticscholar.org

NMR spectroscopy provides detailed information about the structural identity of a compound by analyzing the magnetic properties of atomic nuclei. semanticscholar.org Both 1H and 13C NMR are routinely used for structure elucidation. semanticscholar.org For this compound, 1H NMR has been used to confirm its structure during synthesis and characterization. newdrugapprovals.orgmolnova.comacs.orgacs.org

HPLC is a powerful separation technique used to assess the purity of a compound and quantify its amount in a sample. semanticscholar.org It offers high sensitivity and selectivity. semanticscholar.org HPLC is widely used in the quality control of drug substances. semanticscholar.org this compound purity has been analyzed using HPLC, with reported purities exceeding 98% and even reaching 99.92% in some cases. molnova.comabmole.comselleck.co.jp HPLC coupled with Mass Spectrometry (LC-MS/MS) is also used for the characterization and identification of compounds and their metabolites, providing information on mass-to-charge ratio and fragmentation patterns. acs.orgresearchgate.netresearchgate.net

Analytical data for this compound can include:

TechniqueFindingSource
1H NMRConsistent with structure molnova.com
HPLC≥98% purity molnova.comselleck.co.jp
HPLC99.92% purity abmole.com

Development and Characterization of Relevant Preclinical In Vivo Models

Preclinical in vivo models are crucial for evaluating the efficacy and pharmacological effects of potential drug candidates like this compound in a biological system before human trials. medpath.com These models help in understanding the impact of DGAT2 inhibition on metabolic liver diseases.

Diet-Induced Animal Models for Metabolic Liver Diseases

Diet-induced animal models are widely used to mimic metabolic liver diseases such as MASH (NASH). frontiersin.orgxiahepublishing.com These models involve feeding animals, typically rodents, specific diets that lead to the development of hepatic steatosis, inflammation, and fibrosis, mirroring key features of the human disease. frontiersin.orgxiahepublishing.com High-fat diets are commonly used to induce obesity and subsequent liver pathology. researchgate.netmdpi.commdpi.com Genetically obese mice, such as db/db mice, are also utilized to study DGAT2 inhibition in the context of metabolic dysfunction. researchgate.netmdpi.com These models allow researchers to investigate the effects of DGAT2 inhibitors on lipid accumulation, liver injury, and the progression of fibrosis. researchgate.netmdpi.com

Histopathological and Biochemical Evaluation of Preclinical Efficacy

Evaluating the efficacy of DGAT2 inhibitors in preclinical models involves both histopathological and biochemical assessments. frontiersin.org Histopathology involves the microscopic examination of liver tissue to assess the degree of steatosis (fat accumulation), inflammation, hepatocyte ballooning, and fibrosis. frontiersin.orgresearchgate.netresearchgate.net Changes in these histological features provide insights into the therapeutic effect of the compound. frontiersin.orgresearchgate.netresearchgate.net

Biochemical evaluation includes measuring various markers in serum and liver tissue. frontiersin.org This can involve assessing liver enzymes like ALT (alanine aminotransferase) and AST (aspartate aminotransferase), which are indicators of liver injury. researchgate.netresearchgate.net Measuring hepatic triglyceride content is a key biochemical endpoint to assess the effectiveness of DGAT2 inhibition in reducing fat accumulation in the liver. researchgate.netmdpi.comnih.gov Other biochemical markers related to lipid metabolism, inflammation, and fibrosis may also be evaluated. researchgate.net Preclinical studies with DGAT2 inhibitors have demonstrated reductions in hepatic triglyceride content and improvements in liver histology in various animal models, including those fed high-fat diets. researchgate.netnih.gov

Translational Biomarker Discovery in Preclinical Studies

Translational biomarker discovery in preclinical studies of this compound and other DGAT2 inhibitors is a critical step in evaluating their potential therapeutic efficacy and predicting clinical outcomes. These studies aim to identify measurable indicators that reflect the pharmacological activity of the inhibitors and the biological response in relevant disease models. Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the synthesis of triglycerides (TG), making its inhibition a promising strategy for metabolic disorders characterized by excessive TG accumulation, such as hepatic steatosis and nonalcoholic steatohepatitis (NASH) acs.orgcreative-biolabs.com.

Preclinical research employing various models, including rodent models and in vitro systems, has been instrumental in identifying potential translational biomarkers. Inhibition of DGAT2 in preclinical studies has demonstrated several beneficial outcomes related to lipid metabolism and associated conditions. Notably, significant decreases have been observed in levels of triglycerides, total cholesterol, and ApoB acs.org. Furthermore, DGAT2 inhibition has been shown to reduce weight gain, decrease adipose tissue mass, and lower hepatic TG content in preclinical models acs.org. These changes collectively indicate an improvement in metabolic conditions such as hepatic steatosis and hyperlipidemia acs.org.

To evaluate the efficacy of DGAT2 inhibitors like this compound (also known as PF-06865571) in preclinical settings, researchers have utilized a range of assays and studies. In vitro and in vivo assays have been crucial for assessing the biochemical and physiological effects of these inhibitors acs.org. Knockdown studies using antisense oligonucleotides (ASOs) in rodent models have provided further insights, demonstrating significant metabolic benefits from DGAT2 inhibition acs.org. Gene expression analyses have also revealed a decrease in lipogenic genes and an increase in oxidative genes, further supporting the therapeutic potential acs.org.

Specific biomarkers evaluated in preclinical studies to assess the impact of DGAT2 inhibition include markers of liver function and fibrosis. For instance, preclinical studies have explored the effect of DGAT2 inhibitors on liver enzymes such as ALT and AST, as well as fibrosis biomarkers like Pro-C3, TIMP-1, and PIIINP csic.esxiahepublishing.com. Changes in these markers in preclinical models can serve as translational indicators of potential histological improvements in liver health observed in clinical studies.

The use of advanced preclinical models, such as human-relevant in vitro systems like liver-on-a-chip models, allows for the examination of biomarkers for cell health, fibrosis, steatosis, and inflammation, providing data that can be translated to clinical trials news-medical.net. These models help to identify clinical markers that can be assessed in human studies news-medical.net.

While direct quantitative data tables specifically for this compound's preclinical biomarker profile were not extensively detailed in the search results, the consistent findings across various DGAT2 inhibitor preclinical studies allow for the identification of key translational biomarker categories.

Table 1: Key Translational Biomarker Categories in Preclinical Studies of DGAT2 Inhibitors

Biomarker CategorySpecific Biomarkers MentionedObserved Preclinical Effect of DGAT2 InhibitionRelevance to Disease State (e.g., NASH)
Lipid Metabolism Triglycerides (TG), Total Cholesterol, ApoB, Hepatic TG ContentDecreaseReduced Steatosis, Improved Dyslipidemia
Body Composition Body Weight, Adipose Tissue MassDecreaseReduced Obesity
Liver Health Liver Enzymes (ALT, AST), Hepatic Steatosis (imaging/histology)Improvement/DecreaseReduced Liver Injury, Reduced Fat Accumulation
Fibrosis Pro-C3, TIMP-1, PIIINPPotential Improvement/DecreaseReduced Liver Fibrosis Progression
Gene Expression Lipogenic Genes, Oxidative GenesDecrease (lipogenic), Increase (oxidative)Altered Lipid Metabolism Pathways

Preclinical studies also investigate the impact of DGAT2 inhibition on other potential biomarkers, such as free fatty acids (NEFAs) and microRNAs like miR-26, which have been implicated in metabolic regulation and disease progression bmj.comresearchgate.netnih.gov. While some studies suggest that DGAT2 inhibition might not significantly increase fasting NEFAs, particularly compared to DGAT1 inhibition, the role of these molecules as biomarkers in the context of DGAT2 inhibition is an area of ongoing research bmj.com. MiR-26 has been identified as a potential biomarker in metabolic disorders, and its relationship with DGAT2 expression has been explored in preclinical models researchgate.netnih.gov.

Future Directions in Dgat2 Inhibitor Research and Ervogastat Analogs

Exploration of Next-Generation DGAT2 Inhibitors with Improved Properties

Efforts are underway to design and synthesize next-generation DGAT2 inhibitors that address the limitations of current candidates, such as half-life. nih.govnih.gov For instance, research has focused on developing inhibitors with longer predicted half-lives to potentially reduce the frequency of dosing, improve patient compliance, and optimize the therapeutic profile. nih.govnih.gov Small structural modifications to existing inhibitor templates, such as the addition of basic moieties and fine-tuning of lipophilicity through fluorination, have been explored to achieve a balance of potency, clearance, and permeability. nih.govnih.gov The discovery of compounds like PF-07202954, a weakly basic DGAT2 inhibitor with a longer half-life in preclinical species compared to Ervogastat, exemplifies this direction in research. nih.govnih.gov These next-generation inhibitors aim for improved pharmacokinetic profiles while maintaining or enhancing efficacy in reducing liver triglyceride content. nih.govnih.gov

Investigation of Novel Combination Therapies in Preclinical Settings

Given the complex nature of metabolic diseases like MASLD/NASH, combination therapies involving DGAT2 inhibitors are being actively investigated in preclinical settings. biospace.commdpi.comoup.comnih.govmdpi.comxiahepublishing.com Combining DGAT2 inhibitors with agents targeting different pathways involved in lipid metabolism, inflammation, and fibrosis holds promise for achieving greater efficacy and potentially overcoming limitations of monotherapy. mdpi.comoup.comnih.govmdpi.comxiahepublishing.com Preclinical studies have explored combinations of DGAT2 inhibitors with acetyl-CoA carboxylase (ACC) inhibitors, which also play a key role in lipogenesis. pfizer.combiospace.commdpi.comoup.commdpi.comxiahepublishing.combmj.com This combination approach aims to mitigate excessive lipid accumulation by targeting multiple points in the metabolic pathway. mdpi.commdpi.com Research also suggests the potential for combining DGAT1 and DGAT2 inhibitors, as well as exploring triple combination therapies that include antioxidants like MitoQ, to address fat accumulation and hepatocellular damage. mdpi.com These preclinical investigations are crucial for identifying synergistic effects and informing the design of future clinical trials. mdpi.comnih.gov

Unraveling Undiscovered Mechanistic Aspects of DGAT2 Inhibition

While DGAT2's primary role in triglyceride synthesis is well-established, research continues to unravel other mechanistic aspects of its inhibition. patsnap.comnih.govacs.org Studies are delving into how DGAT2 inhibition impacts broader cellular processes beyond simple lipid accumulation. For example, research indicates that DGAT2 inhibition can suppress the cleavage of SREBP-1, a key transcription factor regulating lipogenesis, thereby reducing fatty acid synthesis and triglyceride accumulation. nih.gov This suggests a more complex regulatory role for DGAT2 inhibition in controlling hepatic lipogenesis than initially understood. nih.gov Further mechanistic studies are exploring the interaction of DGAT2 inhibitors with specific residues on the enzyme and the kinetics of inhibitor binding to better understand and optimize their action. acs.org Understanding these intricate mechanisms is vital for designing more potent and selective inhibitors with potentially fewer off-target effects. patsnap.comacs.org

Application of Omics Technologies in Preclinical DGAT2 Inhibitor Research

Omics technologies, such as transcriptomics and lipidomics, are powerful tools being applied in preclinical research to gain a comprehensive understanding of the effects of DGAT2 inhibition. biorxiv.orgtechnologynetworks.com Multiomics approaches, which integrate data from multiple levels of biological systems, are particularly valuable for exploring the complex pathophysiology of metabolic diseases and the impact of DGAT2 inhibitors. biorxiv.orgtechnologynetworks.com By analyzing changes in gene expression and lipid profiles following DGAT2 inhibition, researchers can identify affected pathways and potential biomarkers of response. biorxiv.orgtechnologynetworks.com For instance, omics studies have highlighted the involvement of DGAT2 in lipid metabolism and transport in the context of diabetic neuropathy, suggesting potential applications beyond liver diseases. technologynetworks.com These technologies provide a multi-layered view of the biological changes induced by DGAT2 inhibition, aiding in the identification of novel therapeutic targets and the prediction of treatment outcomes in preclinical models. technologynetworks.com

Potential for this compound and DGAT2 Inhibition in Other Metabolic Research Areas (Preclinical)

Beyond MASLD/NASH, the potential for this compound and other DGAT2 inhibitors is being explored in preclinical research for other metabolic disorders characterized by excessive lipid accumulation or dysregulation. patsnap.comacs.orgnih.gov This includes conditions such as type 2 diabetes mellitus, obesity, hyperlipidemia, hypercholesterolemia, and cardiorenal diseases. patsnap.comacs.orgnih.gov Preclinical studies have demonstrated that DGAT2 inhibition can lead to a decrease in triglycerides, total cholesterol, and ApoB levels, as well as reduced weight gain and adipose tissue mass. patsnap.comacs.orgnih.gov Furthermore, research is investigating the role of DGAT2 in neurological conditions linked to lipid dysmetabolism, such as Alzheimer's disease, where DGAT2 inhibition has shown potential in reducing lipid accumulation and neuroinflammation in preclinical models. biorxiv.org These explorations highlight the broader potential therapeutic applicability of targeting DGAT2 in various metabolic research areas. patsnap.combiorxiv.orgacs.orgnih.gov

Q & A

Q. How can researchers improve reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data in repositories like ClinTrials.gov or Dryad. Pre-register analysis plans to reduce post hoc data dredging. Use standardized protocols for assays (e.g., liver fat quantification via MRI-PDFF) to enable cross-study comparisons .

Tables for Quick Reference

Research Aspect Recommended Methodology Key References
Preclinical ModelsDiet-induced rodent models with fibrosis staging
Clinical EndpointsDual primary endpoints (histopathology + biomarkers)
Data Contradiction AnalysisMeta-regression + qualitative frameworks
Biomarker ValidationMulti-omics integration + machine learning

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.